N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Overview
Description
N-tert-butyl-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with the molecular formula C15H20N2O3S This compound is characterized by its unique tricyclic structure, which includes a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the tricyclic core. This step typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, where a tert-butyl halide reacts with the nitrogen atom on the tricyclic core. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the nitrogen atom and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the byproducts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: New sulfonamide derivatives
Scientific Research Applications
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that it may exhibit antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications. It is being studied as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and chemicals. Its unique properties make it suitable for use in specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors in biological systems. It may inhibit the activity of certain enzymes or modulate the function of specific receptors.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction pathways and metabolic pathways. Its effects on these pathways can lead to changes in cell behavior and function.
Comparison with Similar Compounds
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can be compared with other similar compounds to highlight its uniqueness:
N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide: This compound has a similar tricyclic structure but differs in the substituents on the nitrogen atom and the position of the sulfonamide group.
N-(tert-butyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide: This compound has a similar tricyclic core but includes an additional oxygen atom and a carboxamide group.
The unique combination of the tert-butyl group, the sulfonamide group, and the specific tricyclic structure of this compound sets it apart from these similar compounds.
Properties
IUPAC Name |
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)16-21(19,20)12-8-10-4-5-13(18)17-7-6-11(9-12)14(10)17/h8-9,16H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTAYRZCGDWTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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